REACTION_CXSMILES
|
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.C(N(CC)CC)C.BrC[C:23]([O:25][CH2:26][CH3:27])=[O:24].[ClH:28].C(O)C>CN(C)C=O>[ClH:28].[N:8]1([CH2:6][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
hydrochloric acid ethanol
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Name
|
|
Quantity
|
942 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column (hexane:ethyl acetate=3:1), whereby a colorless foam
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid thus precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
while being washed with ethyl acetate, whereby the title compound (841 mg)
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1(CCNCC1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |